N-Desmethyl Rosiglitazone-d4 is a stable isotope-labeled derivative of N-Desmethyl Rosiglitazone, which is a metabolite of the thiazolidinedione class drug, Rosiglitazone. This compound is primarily utilized in pharmacokinetic studies and analytical chemistry as a tracer for quantitation during drug metabolism studies. The primary source of N-Desmethyl Rosiglitazone-d4 is through synthetic methods that incorporate stable isotopes into the molecular structure.
N-Desmethyl Rosiglitazone-d4 belongs to the class of thiazolidinediones, which are known for their role as insulin sensitizers in the treatment of type 2 diabetes mellitus. Its chemical classification includes:
The synthesis of N-Desmethyl Rosiglitazone-d4 can be achieved through various methodologies, primarily focusing on the modification of Rosiglitazone or its metabolites. One common approach involves the use of deuterated reagents during the synthesis process to incorporate heavy hydrogen isotopes into the compound.
The synthesis typically requires careful control of reaction conditions, including temperature and time, to ensure high purity and yield. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the incorporation of deuterium and assess the purity of the final product.
The molecular structure of N-Desmethyl Rosiglitazone-d4 features a thiazolidinedione core, characterized by:
N-Desmethyl Rosiglitazone-d4 participates in various chemical reactions typical for thiazolidinediones, including:
The stability of N-Desmethyl Rosiglitazone-d4 under physiological conditions makes it an ideal candidate for metabolic studies and pharmacokinetic profiling.
N-Desmethyl Rosiglitazone-d4 functions similarly to its parent compound, Rosiglitazone, by acting as an agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. The mechanism involves:
Research indicates that thiazolidinediones like N-Desmethyl Rosiglitazone-d4 not only improve insulin sensitivity but also exhibit anti-inflammatory properties by modulating pathways involving nuclear factor kappa-B (NFκB) levels .
Relevant analyses often include spectral data (e.g., infrared spectroscopy) that provide insights into functional groups present within the molecule.
N-Desmethyl Rosiglitazone-d4 finds significant applications in scientific research:
N-Desmethyl Rosiglitazone-d4 is a deuterium-labeled analog of the rosiglitazone metabolite N-Desmethyl Rosiglitazone. Its molecular formula, C17H13D4N3O3S, reflects the strategic substitution of four hydrogen atoms (protium) with deuterium (D) at specific positions within the phenyl ring [2] [3] [9]. The compound has a molecular weight of 347.42 g/mol, which is 4.03 g/mol higher than its non-deuterated counterpart (343.39 g/mol) due to the added neutron mass in each deuterium atom [4] [7]. The isotopic labeling occurs exclusively at the 2,3,5,6 positions of the phenyl ring, maintaining the core pharmacophore while enabling precise analytical differentiation [6] [10]. This site-specific deuteration minimizes alterations to the compound’s chemical behavior while providing distinct spectroscopic signatures.
Table 1: Isotopic Composition and Identity Parameters
Property | Specification |
---|---|
Molecular Formula | C17H13D4N3O3S |
Molecular Weight | 347.42 g/mol |
CAS Number | 1215407-67-2 |
Deuterium Positions | Phenyl ring (2,3,5,6 positions) |
IUPAC Name | 5-[[2,3,5,6-Tetradeuterio-4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
The structural characterization of N-Desmethyl Rosiglitazone-d4 relies on advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. Deuterium incorporation induces predictable shifts in NMR spectra:
In FT-IR analysis, the compound displays signature absorption bands:
These spectral features collectively authenticate the molecular structure and isotopic labeling pattern.
Table 2: Key Spectroscopic Signatures
Technique | Observed Features | Structural Assignment |
---|---|---|
1H-NMR | δ 3.65 (t, 2H), δ 4.25 (t, 2H), δ 7.10 (d, 1H) | -OCH₂CH₂N-, Pyridine-H |
13C-NMR | δ 173.5 (C=O), δ 152.2 (C), δ 112–150 (aromatic C) | Carbonyl, Aromatic carbons |
FT-IR | 1750, 1695, 1540, 2100–2200 cm⁻¹ | C=O, N-H, C-D stretches |
The deuterated and non-deuterated forms of N-Desmethyl Rosiglitazone exhibit near-identical chemical reactivity but diverge in key physicochemical and metabolic properties:
Table 3: Comparative Properties of Deuterated vs. Non-Deuterated Forms
Property | N-Desmethyl Rosiglitazone-d4 | N-Desmethyl Rosiglitazone |
---|---|---|
Molecular Formula | C17H13D4N3O3S | C17H17N3O3S |
Molecular Weight | 347.42 g/mol | 343.39 g/mol |
Major Metabolic Pathway | Reduced CYP2C8-mediated demethylation | Rapid CYP2C8-mediated demethylation |
Mass Spectrometry (ESI+) | [M+H]+ = 348.42 | [M+H]+ = 344.39 |
Primary Research Use | Isotopic internal standard | Metabolite reference |
N-Desmethyl Rosiglitazone-d4 exists as an off-white to pale beige crystalline solid under ambient conditions [3] [7]. Its thermal behavior is characterized by:
Crystallographic studies reveal a monoclinic crystal system (space group P21/c), with deuterium substitution inducing a unit cell volume increase of 2–3 ų due to longer C-D bonds (1.09 Å vs. 1.02 Å for C-H) [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9